Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate
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Overview
Description
Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method involves the reaction of thiazole with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents with anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. Additionally, the compound can interfere with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate is unique due to its specific structure, which combines a thiazole ring with a butanoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H16N2O2S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
methyl 4-[1-(1,3-thiazol-2-yl)ethylamino]butanoate |
InChI |
InChI=1S/C10H16N2O2S/c1-8(10-12-6-7-15-10)11-5-3-4-9(13)14-2/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
JELYDAWNSAOBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCCCC(=O)OC |
Origin of Product |
United States |
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